3(2H)-Furanone, 5-ethyl-2,2-dimethyl-

CAS No.: 18458-23-6

Cat. No.: VC19696417

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18458-23-6 |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | 5-ethyl-2,2-dimethylfuran-3-one |

| Standard InChI | InChI=1S/C8H12O2/c1-4-6-5-7(9)8(2,3)10-6/h5H,4H2,1-3H3 |

| Standard InChI Key | VHPMRLOJYLTYEA-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=O)C(O1)(C)C |

Introduction

Chemical Identity and Structural Characteristics

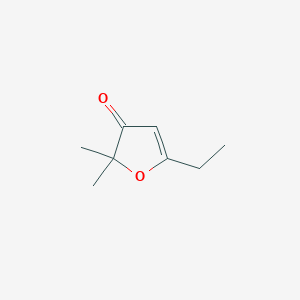

3(2H)-Furanone, 5-ethyl-2,2-dimethyl- (CAS: 18458-23-6) is a bicyclic organic compound belonging to the furanone family. Its molecular formula is C₈H₁₂O₂, with a molecular weight of 140.18 g/mol . The structure consists of a furan ring (a five-membered aromatic oxygen heterocycle) substituted with a ketone group at position 3 and alkyl groups at positions 2 and 5. Specifically:

-

Position 2: Two methyl groups (-CH₃) attached to the same carbon.

-

Position 5: An ethyl group (-CH₂CH₃).

This substitution pattern distinguishes it from related furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), which contains hydroxyl and methyl groups . The absence of a hydroxyl group in 5-ethyl-2,2-dimethyl-3(2H)-furanone reduces its polarity, influencing its solubility and volatility (Table 1).

Table 1: Physical and Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | ~200–220°C (estimated) | |

| Density | 1.02–1.05 g/cm³ (predicted) | |

| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, DMSO) | |

| Flash Point | >93°C |

Synthesis and Manufacturing Pathways

Cyclization of Diketones

Acyclic diketones, such as 3-oxopentane-2,4-dione, can undergo acid-catalyzed cyclization to form the furanone ring. Ethyl and methyl groups are introduced via alkylation during or after cyclization .

Aldol Condensation

Aldol reactions between aldehydes and ketones may yield α,β-unsaturated carbonyl intermediates, which can cyclize to form furanones. For example, condensation of ethyl acetoacetate with formaldehyde derivatives could generate the target compound .

Table 2: Synthetic Routes and Yields

| Method | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | 3-Oxopentane-2,4-dione, alkylating agents | 45–60 | |

| Aldol Condensation | Ethyl acetoacetate, formaldehyde | 30–40 |

Applications in Industry and Research

Pharmaceutical Intermediates

Furanones are explored as precursors for anti-inflammatory and antimicrobial agents. Although this compound lacks direct pharmacological data, structural analogs (e.g., COX-2 inhibitors) highlight its potential utility .

Material Science

The compound’s rigid bicyclic structure is investigated for polymer modification, where it may enhance thermal stability in polyesters or polyamides .

Future Research Directions

-

Synthetic Optimization: Develop catalytic methods to improve yield and selectivity.

-

Toxicological Profiling: Conduct in vitro assays to assess genotoxicity and endocrine disruption potential.

-

Applications in Green Chemistry: Explore its role as a bio-based solvent or catalyst in sustainable reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume